![molecular formula C16H21N4O6PS B14254491 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine CAS No. 321982-22-3](/img/structure/B14254491.png)
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is a synthetic compound with a complex structure that includes aziridine and phosphorothioyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the phosphorothioyl group.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with DNA makes it a valuable tool in genetic studies.
Medicine: Its potential as an anticancer agent is being explored due to its ability to alkylate DNA and disrupt cellular processes.
Industry: The compound’s unique structure allows it to be used in the development of new materials with specialized properties
Mécanisme D'action
The mechanism of action of 5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine involves its interaction with DNA. The aziridine rings can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This alkylation process is similar to that of other nitrogen mustard alkylating agents, which are known to exert their effects by forming aziridinium cation intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Thio-TEPA: A triazine-based alkylating agent with similar DNA-alkylating properties.
Uniqueness
5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2’-deoxyuridine is unique due to its combination of aziridine and phosphorothioyl groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
321982-22-3 |
|---|---|
Formule moléculaire |
C16H21N4O6PS |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
5-[3-[bis(aziridin-1-yl)phosphinothioyloxy]prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N4O6PS/c21-10-13-12(22)8-14(26-13)20-9-11(15(23)17-16(20)24)2-1-7-25-27(28,18-3-4-18)19-5-6-19/h9,12-14,21-22H,3-8,10H2,(H,17,23,24)/t12-,13+,14+/m0/s1 |
Clé InChI |
ILKHHCMNSXHGJU-BFHYXJOUSA-N |
SMILES isomérique |
C1CN1P(=S)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canonique |
C1CN1P(=S)(N2CC2)OCC#CC3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


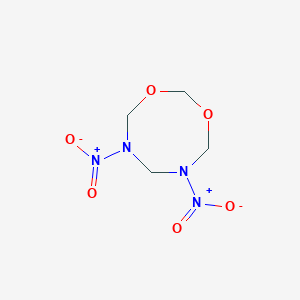


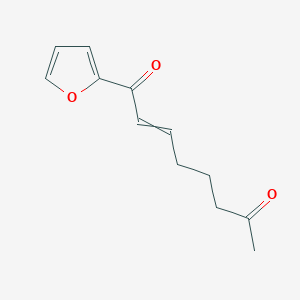
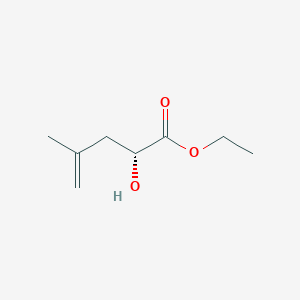
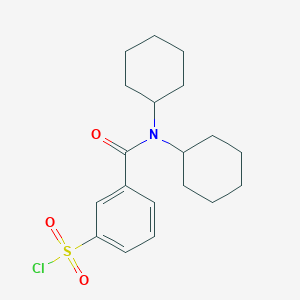
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
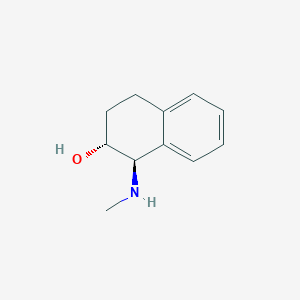
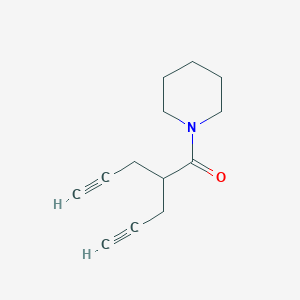
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
